2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE
Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)TRIAZOLE
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)THIADIAZOLE
Uniqueness
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-N-(2-PYRIDINYL)ACETAMIDE is unique due to its specific combination of a benzodioxin ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-pyridin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-14-7-3-4-8-16-14)9-11-10-19-12-5-1-2-6-13(12)20-11/h1-8,11H,9-10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPRRHGGRXMJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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